![molecular formula C12H14O3 B3157077 Methyl 2-(4-formylphenyl)-2-methylpropanoate CAS No. 84542-11-0](/img/structure/B3157077.png)
Methyl 2-(4-formylphenyl)-2-methylpropanoate
Overview
Description
Methyl 2-(4-formylphenyl)-2-methylpropanoate, commonly known as MFPMP, is an organic compound with the chemical formula C12H14O3. It is a yellow crystalline solid that is used in various scientific research applications. MFPMP is synthesized using a specific method that involves the use of different reagents and solvents.
Scientific Research Applications
1. Antimicrobial Agent and Penicillin-Binding Protein Inhibitor
Methyl 2-(4-formylphenyl)-2-methylpropanoate derivatives have demonstrated potential as antimicrobial agents. Studies have shown that these compounds exhibit good to moderate activity against various bacterial and fungal pathogens. Additionally, they have been identified as possible inhibitors of penicillin-binding protein PBP-2X, which is significant in the context of antibiotic resistance (Murugavel et al., 2016).
2. Nonlinear Optical Activity and Drug-likeness
Methyl 2-(4-formylphenyl)-2-methylpropanoate derivatives have also been recognized for their nonlinear optical activity, a property important for various applications in photonics and telecommunications. Computational studies including ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties suggest these compounds have favorable profiles for drug development (Murugavel et al., 2016).
3. Spectral and Vibrational Studies for Material Science
Detailed spectral and vibrational studies, including FT-IR and NMR analysis, have been conducted on these compounds. These studies are crucial in material science for understanding the properties of materials and for the development of new compounds with desired characteristics (Murugavel et al., 2017).
4. Photopolymerization Applications
The compound has been utilized in photopolymerization processes. A specific derivative was proposed as a photoiniferter, decomposing under UV irradiation to generate radicals necessary for the polymerization process. This application is significant in the field of polymer chemistry and material engineering (Guillaneuf et al., 2010).
5. Liquid Crystal Research
Derivatives of Methyl 2-(4-formylphenyl)-2-methylpropanoate have been used in the synthesis and study of liquid crystals. These materials are key in developing advanced display technologies and other applications requiring controlled light modulation (Veerabhadraswamy et al., 2015).
properties
IUPAC Name |
methyl 2-(4-formylphenyl)-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-12(2,11(14)15-3)10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHGPQXQCHSCGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-formylphenyl)-2-methylpropanoate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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